Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can yield dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including potential anti-inflammatory and antimicrobial agents.
Agrochemicals: The compound is used in the development of novel pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions with aromatic residues in biological molecules.
Comparison with Similar Compounds
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-[(bromoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate: Similar structure but with a bromoacetyl group instead of chloroacetyl, leading to different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of ethyl, affecting its solubility and reactivity.
Ethyl 2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate: Lacks the ethyl group on the thiophene ring, which can influence its steric and electronic properties.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-4-8-7(3)18-11(14-9(15)6-13)10(8)12(16)17-5-2/h4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWWAPSENGVWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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